molecular formula C21H28N2O3 B2464986 1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol CAS No. 1251622-24-8

1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol

Cat. No.: B2464986
CAS No.: 1251622-24-8
M. Wt: 356.466
InChI Key: BNVZCWMRCDOUEW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol, also known as G-3, is a psychoactive compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increasing the levels of several neurotransmitters in the brain, reducing inflammation, and inhibiting the growth of cancer cells. It has also been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, one limitation is that it is not widely available and can be difficult to synthesize.

Future Directions

There are several potential future directions for research on 1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol, including further investigation of its potential therapeutic applications, exploring its mechanism of action in more detail, and developing more efficient methods for synthesizing the compound. Additionally, more research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.

Synthesis Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with 4-(m-tolyl)piperazine to form 1-(2,5-dimethoxyphenyl)-4-(m-tolyl)piperazine. This intermediate is then reduced with sodium borohydride to yield the final product, this compound.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2-(4-(m-tolyl)piperazin-1-yl)ethanol has been studied for its potential therapeutic applications, including as an antidepressant, anxiolytic, and analgesic. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, this compound has been investigated for its potential use in treating substance abuse disorders.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-16-5-4-6-17(13-16)23-11-9-22(10-12-23)15-20(24)19-14-18(25-2)7-8-21(19)26-3/h4-8,13-14,20,24H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZCWMRCDOUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CC(C3=C(C=CC(=C3)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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